molecular formula C24H35N3O6 B13197319 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

Numéro de catalogue: B13197319
Poids moléculaire: 461.6 g/mol
Clé InChI: AEKWCPLOMZLYND-KKXNLOMOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a multifunctional piperidine derivative featuring:

  • Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, removable via hydrogenolysis.
  • tert-Butoxycarbonyl (Boc) group: Acid-labile protection for amines, enhancing stability during synthesis.
  • (2S)-2-methylpiperazine moiety: A stereospecific substitution influencing conformational and pharmacological properties.
  • Piperidine-3-carboxylic acid: A structural motif prevalent in bioactive molecules, such as enzyme inhibitors or receptor ligands.

Propriétés

Formule moléculaire

C24H35N3O6

Poids moléculaire

461.6 g/mol

Nom IUPAC

5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C24H35N3O6/c1-17-13-25(23(31)33-24(2,3)4)10-11-27(17)20-12-19(21(28)29)14-26(15-20)22(30)32-16-18-8-6-5-7-9-18/h5-9,17,19-20H,10-16H2,1-4H3,(H,28,29)/t17-,19?,20?/m0/s1

Clé InChI

AEKWCPLOMZLYND-KKXNLOMOSA-N

SMILES isomérique

C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C

SMILES canonique

CC1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C

Origine du produit

United States

Méthodes De Préparation

Synthesis of N-Boc-Piperidine Derivatives

The initial step involves synthesizing N-Boc-piperidine-3-carboxylic acid or related derivatives. A typical route is:

  • Starting Material: Ethyl N-Boc-piperidine-3-carboxylate.
  • Reaction Conditions:
    • Hydrolysis with lithium hydroxide in aqueous media at low temperatures (~0°C to room temperature).
    • Purification via acidification and extraction yields N-Boc-piperidine-3-carboxylic acid with yields exceeding 90%.

Formation of the Piperazine Core

  • Method: Nucleophilic substitution reactions of chlorinated heterocycles with secondary amines.
  • Reaction Conditions:
    • Use of phosphorus oxychloride for chlorination of methylpyrazolo[1,5-a]pyrimidines, followed by reaction with morpholine to generate the piperazine ring.
    • Reactions proceed at room temperature, with yields around 60-94% depending on the step.

Introduction of the Benzyloxycarbonyl (CBZ) Group

  • Method: Carbamate formation on the nitrogen atom of the piperidine ring.
  • Reaction Conditions:
    • Treatment of the free amine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate.
    • Typically performed in anhydrous solvents like dichloromethane at 0°C to room temperature.
    • The reaction is highly selective, yielding the CBZ-protected compound with yields often exceeding 85%.

Coupling of the Carboxylic Acid Functionality

Amide Bond Formation

  • Method: Activation of the carboxylic acid with coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), or similar agents.
  • Reaction Conditions:
    • Conducted in dichloromethane or tetrahydrofuran at 0°C to room temperature.
    • Use of catalytic 1-hydroxybenzotriazole (HOBt) or 4-nitrophenol to improve coupling efficiency.
    • Yields are generally high, around 70-90%, depending on the substrate and conditions.

Cyclization and Final Functionalization

  • Method: Intramolecular cyclization to form the piperidine ring fused with the piperazine derivative.
  • Reaction Conditions:
    • Heating under reflux with acid catalysts like p-toluenesulfonic acid.
    • Purification via chromatography yields the target compound with purity suitable for further applications.

Specific Synthetic Routes and Data Summary

Step Starting Material Reagents Conditions Yield Notes
1 Ethyl N-Boc-piperidine-3-carboxylate LiOH Aqueous, 0°C to RT >90% Hydrolysis to N-Boc-piperidine-3-carboxylic acid
2 N-Boc-piperidine-3-carboxylic acid Carbodiimide + HOBt DCM, 0°C to RT 70-90% Amide formation with amines
3 Chlorinated heterocycle Morpholine Room temperature 60-94% Formation of piperazine core
4 Free amine Benzyloxycarbonyl chloride Anhydrous DCM, 0°C >85% CBZ protection
5 Protected intermediates Cyclization reagents Reflux with acid catalyst High Final ring closure and functionalization

Notes on Reaction Optimization and Challenges

  • Stereoselectivity: The use of chiral starting materials or chiral auxiliaries is critical to ensure the (2S) stereochemistry at the relevant positions.
  • Protection/Deprotection Strategies: Proper use of protecting groups like tert-butoxycarbonyl and benzyloxycarbonyl is essential to prevent side reactions during multi-step syntheses.
  • Yield Enhancement: The employment of coupling agents such as HOBt and optimization of reaction temperatures significantly improves yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological processes involving piperidine and piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The protective groups can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Features Molecular Weight (g/mol) Functional Groups Pharmacological Notes
Target Compound Piperidine core, Cbz, Boc, (2S)-2-methylpiperazine, carboxylic acid ~500–550 (estimated) Cbz, Boc, carboxylic acid Potential CNS activity due to piperazine; stereospecificity may enhance target binding
(S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (AB8238) Piperazine core, Cbz, Boc, carboxylic acid 290.40 Cbz, Boc, carboxylic acid Lower molecular weight; lacks piperidine and methyl substitution, reducing conformational rigidity
cis-1-Boc-6-methylpiperidine-3-carboxylic Acid (SY124071) Piperidine core, Boc, methyl group, carboxylic acid ~305.37 Boc, carboxylic acid Simpler structure; absence of piperazine limits multi-target potential
4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid Thiazole ring, Boc-piperidine, carboxylic acid 298.35 (C13H20N2O4S) Boc, thiazole, carboxylic acid Thiazole enhances π-π stacking; lower solubility due to hydrophobic thiazole
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid Triazole ring, Boc-piperidine, carboxylic acid 346.33 (C14H20F2N4O4) Boc, triazole, carboxylic acid Triazole improves metabolic stability; fluorinated substituents may alter pharmacokinetics

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s free carboxylic acid enhances aqueous solubility compared to esterified analogs (e.g., nipecotic acid prodrugs in ). However, hydrophobic Cbz and Boc groups may reduce solubility relative to simpler carboxylic acids like SY124071.
  • Stability : Boc groups are stable under basic conditions but cleaved by acids, while Cbz requires reductive conditions. This dual protection allows sequential deprotection in multi-step syntheses .
  • Stereochemical Impact: The (2S)-methylpiperazine in the target compound may confer higher receptor selectivity compared to racemic or non-methylated analogs, as seen in related piperazine-based drugs .

Activité Biologique

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H35N3O6
  • Molecular Weight : 461.55 g/mol
  • CAS Number : 2059923-83-8

This compound exhibits its biological activity primarily through interactions with specific protein targets, notably enzymes involved in signaling pathways. The presence of the benzyloxycarbonyl and tert-butoxycarbonyl groups enhances its lipophilicity and stability, facilitating better interaction with biological membranes.

Target Enzymes

Research indicates that this compound may inhibit specific kinases, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival.

In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's efficacy against various cell lines and biological targets:

  • PI3K Inhibition :
    • Inhibition assays demonstrated that the compound effectively inhibits PI3Kδ with an IC50 value of approximately 0.47 µM, indicating a strong potential for therapeutic applications in conditions like cancer and asthma where PI3K signaling is dysregulated .
  • Cell Proliferation Assays :
    • Flow cytometry analysis revealed that this compound significantly inhibits B cell proliferation with IC50 values around 20 nM, showcasing its potential as an immunomodulatory agent .
Assay Type Target IC50 Value (µM) Comments
PI3K InhibitionPI3Kδ0.47Strong inhibitor
B Cell ProliferationB cells20High potency observed

Case Studies

Several studies have highlighted the compound's potential in therapeutic applications:

  • Cancer Therapeutics :
    • A study focused on the role of PI3K inhibitors in oncology reported that compounds similar to this compound showed promising results in reducing tumor growth in xenograft models .
  • Asthma Treatment :
    • Research indicated that targeting PI3Kδ could provide new avenues for asthma management, particularly for patients unresponsive to conventional therapies. The compound's ability to modulate immune responses makes it a candidate for further development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.